Cas no 54649-03-5 (4-(4-chlorophenyl)-3-[(2-methyl-1h-indol-3-yl)methyl]-1h-1,2,4-triazole-5-thione)
![4-(4-chlorophenyl)-3-[(2-methyl-1h-indol-3-yl)methyl]-1h-1,2,4-triazole-5-thione structure](https://it.kuujia.com/scimg/cas/54649-03-5x500.png)
54649-03-5 structure
Nome del prodotto:4-(4-chlorophenyl)-3-[(2-methyl-1h-indol-3-yl)methyl]-1h-1,2,4-triazole-5-thione
4-(4-chlorophenyl)-3-[(2-methyl-1h-indol-3-yl)methyl]-1h-1,2,4-triazole-5-thione Proprietà chimiche e fisiche
Nomi e identificatori
-
- 4-(4-chlorophenyl)-3-[(2-methyl-1h-indol-3-yl)methyl]-1h-1,2,4-triazole-5-thione
- BRN 4546817
- 2,4-Dihydro-4-(4-chlorophenyl)-5-((2-methyl-1H-indol-3-yl)methyl)-3H-1,2,4-triazole-3-thione
- CTK5A2071
- AC1MIBOX
- 3H-1,2,4-Triazole-3-thione, 2,4-dihydro-4-(4-chlorophenyl)-5-((2-methyl-1H-indol-3-yl)methyl)-
- 3-mercapto-4-p-chlorophenyl-5-<
- 3-(2-methylindolyl)methyl>
- -1,2,4-triazole
- AG-F-90332
- LS-156187
- BRN 4546817; 2,4-Dihydro-4-(4-chlorophenyl)-5-((2-methyl-1H-indol-3-yl)methyl)-3H-1,2,4-triazole-3-thione; CTK5A2071; AC1MIBOX; 3H-1,2,4-Triazole-3-thione, 2,4-dihydro-4-(4-chlorophenyl)-5-((2-methyl-1H-indol-3-yl)methyl)-; 3-mercapto-4-p-chlorophenyl-5-< 3-(2-methylindolyl)methyl> -1,2,4-triazole; AG-F-90332; LS-156187;
- DTXSID80203097
- 54649-03-5
-
- Inchi: InChI=1S/C18H15ClN4S/c1-11-15(14-4-2-3-5-16(14)20-11)10-17-21-22-18(24)23(17)13-8-6-12(19)7-9-13/h2-9,20H,10H2,1H3,(H,22,24)
- Chiave InChI: XOHFMCKIJZUIMV-UHFFFAOYSA-N
- Sorrisi: CC1=C(C2=CC=CC=C2N1)CC3=NNC(=S)N3C4=CC=C(C=C4)Cl
Proprietà calcolate
- Massa esatta: 354.07085
- Massa monoisotopica: 354.071
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 2
- Conta accettatore di obbligazioni idrogeno: 2
- Conta atomi pesanti: 24
- Conta legami ruotabili: 3
- Complessità: 517
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 4.3
- Superficie polare topologica: 75.5Ų
Proprietà sperimentali
- Densità: 1.41
- Punto di ebollizione: 548.8°C at 760 mmHg
- Punto di infiammabilità: 285.7°C
- Indice di rifrazione: 1.732
- PSA: 43.42
4-(4-chlorophenyl)-3-[(2-methyl-1h-indol-3-yl)methyl]-1h-1,2,4-triazole-5-thione Letteratura correlata
-
Fabiana Subrizi,Dragana Dobrijevic,Helen C. Hailes,John M. Ward Org. Biomol. Chem., 2021,19, 6493-6500
-
Hiromu Kumagai,Ryou Matsunaga,Tatsuya Nishimura,Yuya Yamamoto,Satoshi Kajiyama,Yuya Oaki,Kei Akaiwa,Hirotaka Inoue,Hiromichi Nagasawa,Takashi Kato Faraday Discuss., 2012,159, 483-494
-
Seung Kwon Seol,Won Suk Chang,Daeho Kim,Sunshin Jung RSC Adv., 2012,2, 8926-8928
-
Jiyou Han,Miae Won,Ji Hyeon Kim,Kyungim Min,Paramesh Jangili,Jong Seung Kim Chem. Soc. Rev., 2020,49, 7856-7878
54649-03-5 (4-(4-chlorophenyl)-3-[(2-methyl-1h-indol-3-yl)methyl]-1h-1,2,4-triazole-5-thione) Prodotti correlati
- 42499-41-2(1-Nitropiperazine)
- 1805589-01-8(4-Chloro-2-cyano-6-mercaptobenzoic acid)
- 1987008-07-0(2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-3-phenylpropanoic acid)
- 1261662-90-1(3-(2-Fluoro-6-(trifluoromethoxy)benzoyl)pyridine)
- 1525452-59-8(4-benzoyl-2-bromo-5-fluorophenol)
- 1222191-69-6(Glyceryl Undecylenate Diester)
- 1895-97-2((2E)-2-methyl-3-phenylprop-2-enoic acid)
- 856973-26-7(4,6-dibromopyrimidin-2-amine)
- 15945-07-0(2,4,5-Trichloro-benzenesulfonyl chloride)
- 2229123-95-7(2,2-difluoro-2-3-(pentafluoroethyl)phenylethan-1-amine)
Fornitori consigliati
Wuhan brilliant Technology Co.,Ltd
Membro d'oro
CN Fornitore
Grosso

钜澜化工科技(青岛)有限公司
Membro d'oro
CN Fornitore
Grosso

Hefei Zhongkesai High tech Materials Technology Co., Ltd
Membro d'oro
CN Fornitore
Reagenti

Jiangsu Xinsu New Materials Co., Ltd
Membro d'oro
CN Fornitore
Grosso

Suzhou Genelee Bio-Technology Co., Ltd.
Membro d'oro
CN Fornitore
Grosso
